

# Application Notes: Quin-2 for Intracellular Calcium Measurement

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Compound of Interest		
Compound Name:	quin-C7	
Cat. No.:	B15606019	Get Quote

### Introduction

Quin-2 is a pioneering fluorescent chelator highly selective for calcium (Ca<sup>2+</sup>) ions.[1] Developed in the early 1980s, it became one of the first widely used tools for measuring cytoplasmic free calcium concentrations ([Ca<sup>2+</sup>]i) in living cells.[1] Its ability to be trapped inside cells made it possible to study the role of calcium as a second messenger in a variety of non-excitable and excitable cells, which was previously intractable.[1] Quin-2 binds to Ca<sup>2+</sup> with high affinity, resulting in a significant increase in its fluorescence intensity, allowing researchers to monitor changes in intracellular calcium levels in response to various stimuli.[1][2]

## **Principle of Detection**

The use of Quin-2 in cell culture relies on its acetoxymethyl ester derivative, Quin-2 AM. The AM ester group renders the molecule lipophilic, allowing it to readily permeate the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the parent Quin-2 molecule.[1][3] This process traps the now membrane-impermeant Quin-2 tetracarboxylate in the cytoplasm.

Upon binding to free  $Ca^{2+}$ , Quin-2 undergoes a conformational change that enhances its fluorescence quantum yield approximately five-fold.[1] By exciting the Quin-2-loaded cells at its excitation maximum (~339 nm) and measuring the fluorescence emission (~492 nm), one can quantify changes in  $[Ca^{2+}]i.[1][5]$ 

## **Key Applications in Research**



- Measurement of Resting [Ca<sup>2+</sup>]i: Quin-2 is effective for determining basal intracellular calcium levels, which are typically in the nanomolar range.[1]
- Monitoring Ca<sup>2+</sup> Transients: It is used to study the mobilization of intracellular calcium following the activation of cell surface receptors and ion channels.[6]
- Intracellular Ca<sup>2+</sup> Buffering: Due to its high affinity for calcium and the need for millimolar loading concentrations for a clear signal, Quin-2 can act as a significant intracellular calcium buffer.[1][5] While this can blunt or slow physiological Ca<sup>2+</sup> transients, this property can be intentionally exploited to investigate the downstream effects of inhibiting calcium signals.[1]
- Fluorescence Imaging: Quin-2 can be used for fluorescence microscopy to visualize spatial and temporal changes in intracellular calcium, such as the formation of Ca<sup>2+</sup> gradients within cells.[7][8]

### **Limitations and Considerations**

- Buffering Effect: The high intracellular concentrations required for adequate signal can buffer the very signal being measured.[1]
- Phototoxicity and Bleaching: Like many UV-excitable dyes, Quin-2 can be susceptible to photobleaching and can induce phototoxicity with prolonged exposure.
- Metabolic Effects: High concentrations of Quin-2 have been shown to affect cellular metabolism, including reducing ATP levels and altering phosphoinositide metabolism.[6][9]
   [10]
- Comparison to Newer Dyes: More modern calcium indicators like Fura-2 and Fluo-4 offer significant advantages, including higher fluorescence quantum yields (allowing for lower, less-perturbing loading concentrations), ratiometric measurement capabilities (Fura-2), and excitation with visible light (Fluo-4), which reduces phototoxicity.[11][12]

## **Quantitative Data Summary**

The key properties and typical experimental parameters for Quin-2 are summarized in the tables below for easy reference.



Table 1: Physicochemical and Spectroscopic Properties of Quin-2

Property	Value	Reference
Excitation Maximum (Ca <sup>2+</sup> -bound)	~339 nm	[1][5]
Emission Maximum (Ca <sup>2+</sup> -bound)	~492 nm	[1][5]
Dissociation Constant (Kd) for Ca <sup>2+</sup>	115 nM (in cytoplasm- mimicking buffer)	[1][5]
Dissociation Constant (Kd) for Mg <sup>2+</sup>	89 μM (at pH 7.5)	[13][14]
Form for Cell Loading	Quin-2 AM (Acetoxymethyl ester)	[3][15]

| Solvent for Stock Solution | Anhydrous DMSO |[3][15] |

Table 2: Typical Cell Loading Parameters for Quin-2 AM

Parameter	Recommendation	Reference
Stock Solution Concentration	2 - 5 mM in anhydrous DMSO	[15]
Working Solution Concentration	1 - 10 μM (4-5 μM is common)	[3][15]
Loading Buffer	Hanks' Balanced Salt Solution (HBSS) or similar	[15]
Loading Temperature	37 °C	[15]
Incubation Time	30 - 60 minutes	[15]

| Aqueous Solubility Enhancer (Optional)| Pluronic® F-127 (e.g., 0.04%) |[15] |



# Experimental Protocols Protocol 1: Reagent Preparation

- 1.1. Quin-2 AM Stock Solution (2-5 mM)
- Quin-2 AM is light-sensitive and moisture-sensitive. Handle it in low-light conditions.
- Allow the vial of lyophilized Quin-2 AM to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 2 to 5 mM stock solution by dissolving the Quin-2 AM in high-quality, anhydrous DMSO.[15] For example, to make a 5 mM stock from 1 mg of Quin-2 AM (MW: 829.76), add 241 μL of DMSO.
- Vortex thoroughly to ensure the compound is fully dissolved.
- Aliquot the stock solution into single-use volumes (e.g., 10-20 μL) and store desiccated at -20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.
- 1.2. Quin-2 AM Working Solution (1-10 μM)
- On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.
- Prepare a physiological buffer of your choice (e.g., HBSS with calcium and magnesium, supplemented with HEPES to maintain pH).
- Dilute the stock solution into the buffer to achieve the final desired working concentration (typically 1-10 μM).[3]
- Optional: To improve the solubility of Quin-2 AM in the aqueous buffer, it can be first mixed with a solution of Pluronic® F-127 (e.g., to a final concentration of 0.04%) before final dilution.[15]
- Vortex the working solution immediately before adding it to the cells.

## **Protocol 2: Loading Cells with Quin-2 AM**



This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

#### 2.1. For Adherent Cells:

- Plate cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.
- Aspirate the culture medium from the cells.
- Wash the cells once with warm (37°C) physiological buffer (e.g., HBSS).
- Add the freshly prepared Quin-2 AM working solution to the cells. Ensure the volume is sufficient to cover the cell monolayer.
- Incubate the cells at 37°C for 30-60 minutes in the dark.[15] The optimal time may vary between cell types.
- After incubation, aspirate the loading solution.
- Wash the cells two to three times with warm buffer to remove any extracellular dye.
- Add fresh buffer to the cells. It is recommended to allow the cells to rest for an additional 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye.
- The cells are now ready for fluorescence measurement or imaging.

#### 2.2. For Suspension Cells:

- Harvest cells by centrifugation (e.g., 400 x g for 3-4 minutes).[3]
- Discard the supernatant and resuspend the cell pellet in warm physiological buffer.
- Centrifuge again, discard the supernatant, and resuspend the cells in the Quin-2 AM working solution at a suitable density (e.g., 1 x 10<sup>6</sup> cells/mL).[3]
- Incubate the cell suspension at 37°C for 30-60 minutes in the dark, with occasional gentle mixing.

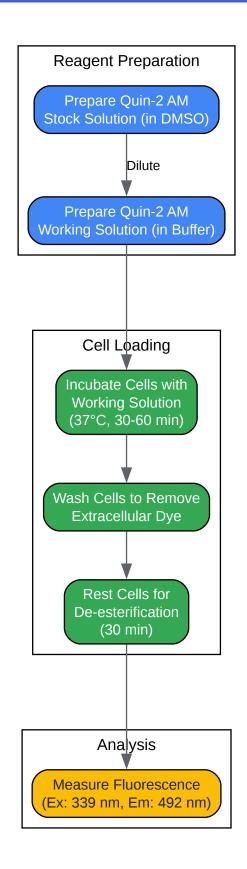


- After incubation, pellet the cells by centrifugation.
- Discard the supernatant and wash the cells by resuspending them in fresh warm buffer.

  Repeat the wash step two to three times to ensure complete removal of extracellular dye.[3]
- Resuspend the final cell pellet in the desired buffer for analysis. Allow 30 minutes for complete de-esterification.
- The cells are now ready for analysis by fluorometry or flow cytometry.

## **Visualizations**

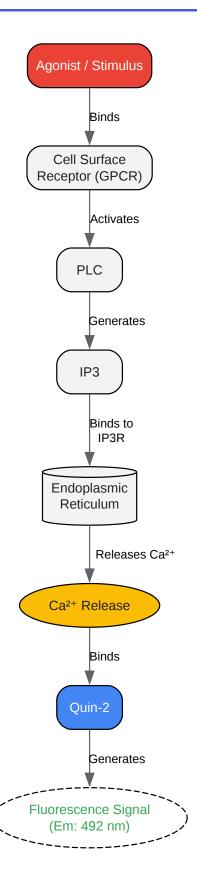




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Caption: Experimental workflow for loading cells with Quin-2 AM.





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Caption: Signaling pathway showing Quin-2 detecting Ca<sup>2+</sup> release.



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